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molecular formula C8H5Cl2NO B8528183 1,5-Dichloro-2-isocyanato-4-methylbenzene

1,5-Dichloro-2-isocyanato-4-methylbenzene

Cat. No. B8528183
M. Wt: 202.03 g/mol
InChI Key: AQJNQVHWUAXGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136868

Procedure details

In a manner similar to Kurita, et al., J. Org. Chem., 41, 2070 (1976), incorporated herein by reference, the reaction of 3.43 g (0.0156 mole) of 2,4-dichloro-5-methylaniline and 3.5 g (0.018 mole) of trichloromethyl chloroformate in 50 mL of toluene produced 3.4 g of 2,4-dichloro-5-methylphenyl isocyanate.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([CH3:10])=[CH:5][C:3]=1[NH2:4].Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([CH3:10])=[CH:5][C:3]=1[N:4]=[C:12]=[O:13]

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)C
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)C)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 107.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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